molecular formula C18H14F2N2O4 B2868687 N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide CAS No. 1018140-81-2

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

Cat. No. B2868687
CAS RN: 1018140-81-2
M. Wt: 360.317
InChI Key: KNZCRBLJCTZLLA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other a pyridine ring . The presence of the dimethoxyphenyl group suggests that it may have properties similar to other compounds with this group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a double-ring structure. The 3,4-dimethoxyphenyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinoline ring might participate in electrophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4/c1-25-14-4-3-10(7-15(14)26-2)22-18(24)11-8-21-13-6-9(19)5-12(20)16(13)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCRBLJCTZLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

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